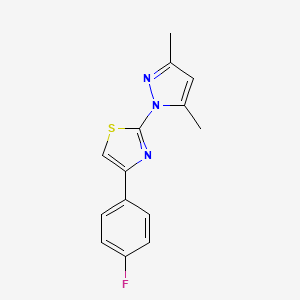![molecular formula C13H12N2O B2385619 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole CAS No. 212332-23-5](/img/structure/B2385619.png)
5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole, also known as harmine, is a naturally occurring beta-carboline alkaloid. It is found in various plants, including Peganum harmala (Syrian rue) and Banisteriopsis caapi, which is used in the preparation of the traditional Amazonian brew, Ayahuasca. Harmine has been studied for its diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole can be achieved through several methods. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. This reaction yields the corresponding tricyclic indole .
Industrial Production Methods
Industrial production of harmine typically involves the extraction from natural sources. For example, Peganum harmala seeds are crushed and treated with ammonia, followed by extraction with methanol and chloroform. The chloroform layer is then collected and evaporated to obtain harmine as a solid .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: Harmine can be oxidized to form harmaline.
Reduction: Reduction of harmine can yield tetrahydroharmine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Harmaline
Reduction: Tetrahydroharmine
Substitution: Various substituted indole derivatives
Aplicaciones Científicas De Investigación
5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of other indole derivatives.
Biology: Studied for its role in modulating neurotransmitter systems and its potential neuroprotective effects.
Medicine: Investigated for its anti-inflammatory, antitumor, and antidiabetic properties.
Industry: Utilized in the development of fluorescent probes and other analytical tools.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways:
Monoamine Oxidase Inhibition: Harmine inhibits monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamines such as serotonin and dopamine.
Neuroprotection: Harmine has been shown to protect neurons from oxidative stress and apoptosis, potentially through the activation of the PI3K/Akt signaling pathway.
Comparación Con Compuestos Similares
Similar Compounds
Harmaline: Another beta-carboline alkaloid with similar MAO-A inhibitory activity.
Harmane: A related compound with neuroactive properties.
Norharmane: Similar in structure but lacks the methoxy group.
Uniqueness
5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole is unique due to its specific substitution pattern, which contributes to its distinct pharmacological profile. The presence of the methoxy group at the 5-position enhances its ability to cross the blood-brain barrier and interact with central nervous system targets .
Propiedades
IUPAC Name |
5-methoxy-1-methyl-9H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-8-13-9(6-7-14-8)12-10(15-13)4-3-5-11(12)16-2/h3-7,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOJBDYAHLOOTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Benzyl-3-(4-bromophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2385536.png)
![3-tert-butyl-1-[(3,4-dichlorophenyl)methyl]-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2385538.png)




![3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2385546.png)


![N-(3,4-dimethoxybenzyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2385550.png)

![3-(N-methylbenzenesulfonamido)-N-{[4-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide](/img/structure/B2385553.png)

![3-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-3-ol hydrochloride](/img/structure/B2385557.png)
